
Manganese strontium oxide (MnSrO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese strontium oxide (MnSrO3) is a perovskite-type oxide that has garnered significant interest due to its unique structural, electronic, and magnetic properties. This compound is part of the broader family of mixed metal oxides, which are known for their diverse applications in various fields such as catalysis, energy storage, and environmental remediation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese strontium oxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of manganese oxide (MnO2) and strontium carbonate (SrCO3) at high temperatures. The reaction typically occurs at temperatures ranging from 900°C to 1200°C, resulting in the formation of MnSrO3.
Another method is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for better control over the particle size and morphology of the resulting oxide. The sol-gel process typically involves the use of manganese nitrate (Mn(NO3)2) and strontium nitrate (Sr(NO3)2) as precursors, followed by calcination at temperatures around 700°C to 900°C.
Industrial Production Methods
Industrial production of manganese strontium oxide often employs the solid-state reaction method due to its simplicity and scalability. The raw materials, manganese oxide and strontium carbonate, are mixed in stoichiometric ratios and subjected to high-temperature calcination in rotary kilns or tunnel furnaces. The resulting product is then ground to the desired particle size and subjected to quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Manganese strontium oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. These reactions are influenced by the oxidation states of manganese and the structural properties of the oxide.
Common Reagents and Conditions
Oxidation: Manganese strontium oxide can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction of MnSrO3 can be achieved using reducing agents like hydrogen gas (H2) or carbon monoxide (CO) at elevated temperatures.
Ion Exchange: The compound can undergo ion exchange reactions with various cations, such as calcium (Ca2+) or sodium (Na+), in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MnSrO3 may result in the formation of higher oxidation state manganese oxides, while reduction may yield lower oxidation state manganese compounds.
Scientific Research Applications
Manganese strontium oxide has a wide range of scientific research applications, including:
Environmental Remediation: MnSrO3 is used as an adsorbent for the removal of heavy metals and radioactive isotopes from water, making it valuable for environmental cleanup efforts.
Magnetic Materials: The unique magnetic properties of MnSrO3 make it a candidate for use in magnetic storage devices and spintronic applications.
Mechanism of Action
The mechanism of action of manganese strontium oxide in various applications is primarily attributed to its structural and electronic properties. In catalysis, the compound’s ability to facilitate electron transfer and its high surface area contribute to its effectiveness. The presence of manganese in multiple oxidation states allows for redox reactions, which are essential for catalytic processes.
In energy storage applications, the compound’s high specific surface area and porous structure enable efficient ion transport and storage. The interaction between manganese and strontium ions in the crystal lattice also plays a crucial role in determining the electrochemical performance of the material.
Comparison with Similar Compounds
Manganese strontium oxide can be compared with other similar compounds, such as:
Manganese oxide (MnO2): While MnO2 is widely used in catalysis and energy storage, MnSrO3 offers enhanced properties due to the presence of strontium, which improves its structural stability and electronic conductivity.
Strontium titanate (SrTiO3): SrTiO3 is another perovskite oxide with applications in catalysis and energy storage
Calcium manganese oxide (CaMnO3): Similar to MnSrO3, CaMnO3 is used in catalysis and energy storage. The substitution of calcium with strontium in MnSrO3 results in different structural and electronic properties, leading to variations in performance and application potential.
Properties
CAS No. |
12163-45-0 |
|---|---|
Molecular Formula |
MnO3Sr-4 |
Molecular Weight |
190.56 g/mol |
IUPAC Name |
strontium;manganese;oxygen(2-) |
InChI |
InChI=1S/Mn.3O.Sr/q;3*-2;+2 |
InChI Key |
CLKGGRLNCIZVFI-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mn].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



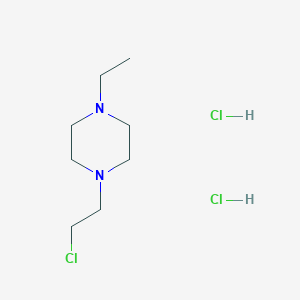

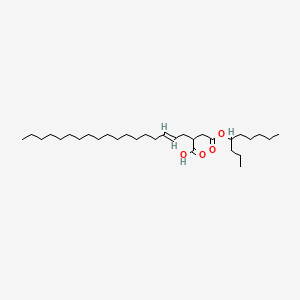
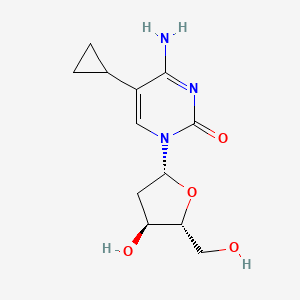
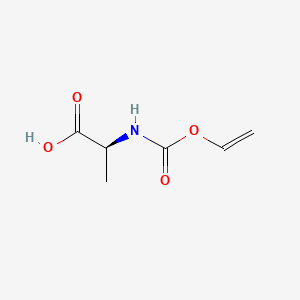
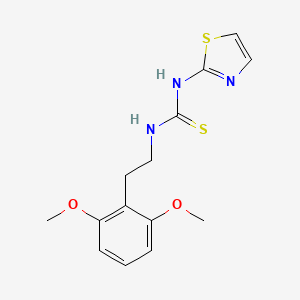
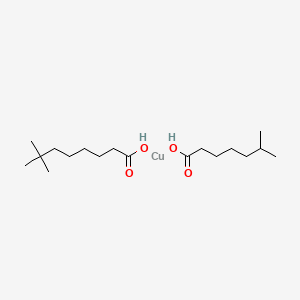

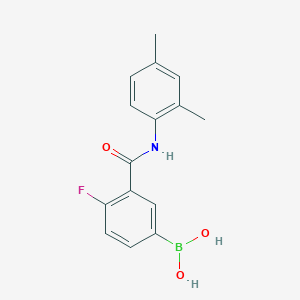
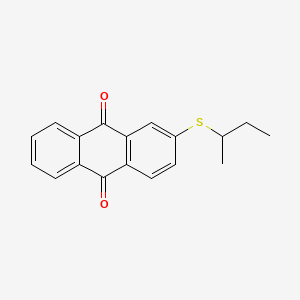
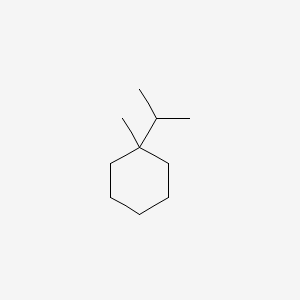
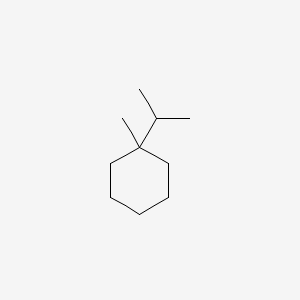
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)
